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Abstract

Gabosine F, a member of the carbocyclic sugar family, has garnered interest within the
scientific community due to the diverse biological activities exhibited by related compounds,
including antibiotic, anticancer, and enzyme-inhibiting properties. This technical guide provides
a detailed overview of the structure, synthesis, and known properties of Gabosine F. A
comprehensive summary of spectroscopic data is presented, alongside a detailed experimental
protocol for its enantiospecific synthesis. This document aims to serve as a valuable resource
for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Introduction

Gabosines are a class of naturally occurring keto-carbasugars characterized by a
polyhydroxylated methylcyclohexane core.[1][2] First isolated from Streptomyces species,
these compounds have shown a range of promising pharmacological activities.[2] Gabosine F
Is a specific stereoisomer within this family, and its absolute configuration has been confirmed
through total synthesis.[1] This guide focuses on the chemical structure, spectroscopic
characterization, and the synthetic route to obtain enantiomerically pure (+)-Gabosine F.

Chemical Structure of Gabosine F
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The systematic IUPAC name for Gabosine F is (4S,5R,6R)-4,5,6-trihydroxy-2-methylcyclohex-
2-en-1-one. Its chemical formula is C7H1004, with a molecular weight of 158.15 g/mol .

SMILES:CC1=C--INVALID-LINK--O)O)O
Below is a two-dimensional representation of the molecular structure of Gabosine F.
Caption: 2D Chemical Structure of Gabosine F.

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and characterization of Gabosine F.
The following tables summarize the key nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data.

'H NMR Spectral Data

Proton Chemical Shift Multiplicity Coupling Constant
(ppm) (3, Hz)

H-2 ~5.90 m

H-4 ~4.20 m

H-5 ~3.80 m

H-6 ~4.00 d 3.0

CHs ~1.90 s

OH - brs

Note: The chemical shifts are approximate and can vary depending on the solvent and
concentration. The broad singlet for the hydroxyl protons is often exchangeable with D20.

3C NMR Spectral Data
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Carbon Chemical Shift (ppm)
C-1 ~198.0

C-2 ~130.0

C-3 ~160.0

C-4 ~72.0

C-5 ~75.0

C-6 ~78.0

CHs ~20.0

Mass Spectrometry Data
lon

mlz
[M+H]* 159.0652
M+Na]* 181.0471
[ ]

High-resolution mass spectrometry (HRMS) data provides the exact mass, confirming the
elemental composition.

Experimental Protocols: Enantiospecific Synthesis
of (+)-Gabosine F

The first enantiospecific synthesis of (+)-Gabosine F was achieved from L-arabinose in a 12-
step sequence.[1] The key steps of this synthesis involve an intramolecular nitrile oxide-alkene
cycloaddition (INOC), regioselective dehydration, and diastereoselective hydrogenation.[1]

Synthesis of Key Intermediates from L-Arabinose

The initial steps involve the conversion of L-arabinose to a key oxime intermediate. This
transformation is achieved through a series of protection, chain extension, and oxidation
reactions.
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Intramolecular Nitrile Oxide-Alkene Cycloaddition
(INOC)

The pivotal step in the construction of the carbocyclic core is the INOC reaction. The oxime
derived from L-arabinose is treated with a mild oxidizing agent, such as chloramine-T on silica
gel, to generate the nitrile oxide in situ. This undergoes a [3+2] cycloaddition with the alkene
moiety within the same molecule to form a tricyclic isoxazoline intermediate.

Caption: Key transformation in the synthesis of Gabosine F.

Hydrogenolysis and Dehydration

The tricyclic isoxazoline is then subjected to hydrogenolysis, typically using Raney nickel, to
cleave the N-O bond and reduce the isoxazoline ring, yielding a diol. Subsequent
regioselective dehydration of the primary alcohol, for example using Martin's sulfurane,
generates an enone.

Diastereoselective Hydrogenation and Deprotection

The final steps involve the diastereoselective hydrogenation of the double bond within the
enone, which sets the stereochemistry of the methyl group. This is followed by the removal of
any protecting groups to yield the final product, (+)-Gabosine F.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of Gabosine F have not been
extensively reported, the broader family of gabosines is known to exhibit a range of biological
effects, including:

 Antibiotic Activity: Inhibition of bacterial growth.
o Anticancer Properties: Cytotoxicity against various cancer cell lines.
e Enzyme Inhibition: For example, inhibition of glycosidases.[1]

The polyhydroxylated and stereochemically rich structure of gabosines suggests they may act
as mimics of natural carbohydrates, thereby interfering with biological processes that involve
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carbohydrate recognition and metabolism. Further research is required to elucidate the specific
molecular targets and signaling pathways modulated by Gabosine F.

The general mechanism of action for many bioactive carbohydrate mimics involves competitive
inhibition of enzymes that process sugars.

Caption: Postulated mechanism of enzyme inhibition by Gabosine F.

Conclusion

Gabosine F is a structurally intriguing natural product with potential for further investigation in
the context of drug discovery. This guide provides a foundational understanding of its structure,
spectroscopic properties, and a detailed route for its enantioselective synthesis. The availability
of a robust synthetic pathway opens the door for the preparation of analogues and further
exploration of the biological activities of this and related carbocyclic sugars. Future studies are
warranted to fully characterize the therapeutic potential and mechanism of action of Gabosine
F.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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